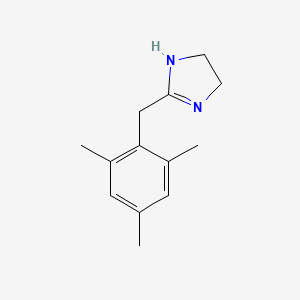
Lerimazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lerimazoline, also known as Trimazoline, Trimizoline and ST-71, is a chemical that is used in the form of tramazoline hydrochloride in nasal decongestant preparations. It is an α-adrenergic receptor agonist that inhibits secretion of nasal mucus. It causes hypertension.
Applications De Recherche Scientifique
Pharmacological Effects
Lerimazoline's pharmacological effects have been studied primarily through its contractile activity in isolated vascular tissues. Research indicates that this compound induces concentration-dependent contractions in rat thoracic aorta and other vascular preparations. The maximum contraction observed ranges between 40% and 55% of the contraction induced by phenylephrine, a potent α1-adrenergic agonist .
Binding Affinity Studies
The binding affinities of this compound for various receptors are summarized in Table 1:
| Receptor Type | Binding Affinity (Ki) |
|---|---|
| 5-HT1A | 162.5 nM |
| 5-HT2A | 4202 nM |
| Dopamine D2 | 3437.5 nM |
| α1-Adrenoceptor | 6656 nM |
These affinities suggest that while this compound is primarily effective as a nasal decongestant, it may also influence other physiological processes mediated by serotonin and dopamine systems.
Nasal Decongestion
This compound is widely used as a nasal decongestant due to its vasoconstrictive properties. It reduces nasal congestion by constricting blood vessels in the nasal mucosa, leading to decreased swelling and improved airflow. This effect is particularly useful in treating conditions such as allergic rhinitis and sinusitis.
Potential Therapeutic Uses
Emerging research suggests that this compound may have additional therapeutic applications beyond nasal decongestion:
- Vascular Disorders : Given its contractile effects on vascular smooth muscle, this compound could be investigated for potential use in managing conditions characterized by vascular dysfunction.
- Neurological Applications : Its interaction with serotonin receptors may open avenues for exploring its role in treating mood disorders or anxiety-related conditions.
Case Studies and Research Findings
Several studies have investigated the pharmacological profile of this compound:
-
Contractile Activity Study :
- A study assessed the contractile responses of isolated rat aortic rings to this compound and phenylephrine. The results indicated that prazosin, an α1-adrenoceptor antagonist, significantly reduced the contractile response to this compound, highlighting its mechanism of action through adrenergic pathways .
- Receptor Interaction Analysis :
Propriétés
Numéro CAS |
54765-26-3 |
|---|---|
Formule moléculaire |
C13H18N2 |
Poids moléculaire |
202.3 g/mol |
Nom IUPAC |
2-[(2,4,6-trimethylphenyl)methyl]-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C13H18N2/c1-9-6-10(2)12(11(3)7-9)8-13-14-4-5-15-13/h6-7H,4-5,8H2,1-3H3,(H,14,15) |
Clé InChI |
DUHARNKZLBMPBS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)CC2=NCCN2)C |
SMILES canonique |
CC1=CC(=C(C(=C1)C)CC2=NCCN2)C |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO, not in water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
3-Pyridinecarboxamide, 2-chloro-N-(tetrahydro-2-oxo-3-thienyl)- homocysteine-thiolactone-2-chloronicotinamide ST 71 ST-71 ST71 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















